molecular formula C14H15NO B109025 (1S,2R)-2-Amino-1,2-diphenylethanol CAS No. 23364-44-5

(1S,2R)-2-Amino-1,2-diphenylethanol

Cat. No.: B109025
CAS No.: 23364-44-5
M. Wt: 213.27 g/mol
InChI Key: GEJJWYZZKKKSEV-KGLIPLIRSA-N
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Description

(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral compound with the molecular formula C14H15NO. It is known for its optical activity and is used in various chemical and pharmaceutical applications. The compound is characterized by its two phenyl groups attached to an ethanol backbone, with an amino group at the first carbon and a hydroxyl group at the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,2R)-2-Amino-1,2-diphenylethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-amino-1,2-diphenylethanone using a chiral borane complex can yield the desired enantiomer with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves the use of enzymatic processes. Enzymes such as imine reductases can be employed to achieve high enantioselectivity and yield. These processes are advantageous due to their mild reaction conditions and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Amino-1,2-diphenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

(1S,2R)-2-Amino-1,2-diphenylethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-(+)-Ephedrine
  • (1S,2R)-2-Bromocyclopentanol
  • (1S,2R)-1,2-Dihydroxycyclohexa-3,5-diene-1-carboxylic acid

Uniqueness

(1S,2R)-2-Amino-1,2-diphenylethanol is unique due to its specific stereochemistry, which imparts distinct optical activity and reactivity. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

IUPAC Name

(1S,2R)-2-amino-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJJWYZZKKKSEV-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352134
Record name (1S,2R)-2-Amino-1,2-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23364-44-5
Record name (1S,2R)-2-Amino-1,2-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R)-(+)-2-Amino-1,2-diphenylethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid (I) (111 g, 362.4 mmol) and (1R,2S)-(−)-2-amino-1,2-diphenylethanol (II) (the chiral amine, 75 g, 351 mmol, Aldrich) and tetrabutylammonium bromide (catalytic nucleophile, 2.4 g) were charged to a flask. I was obtained by/from Aerojet Fine Chemicals (a Division of Gencorp, Rancho Cordova, Calif.). To this was added 3 L of a 1:1 mixture of i-propyl acetate (i-PrOAc) and methyl t-butyl ether (MTBE). The resulting slurry was heated to 55-60° C. for 24 to 48 h. Reaction was deemed complete when the ratio of the diastereomers was ≧94:6 (R:S). The reaction was cooled to room temperature and the diastereomeric salt, (R)-α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid, [R-(R*,S*)]-β-amino-α-phenylbenzeneethanol salt (1:1) (IA), was isolated by filtration. The product cake was washed with 850 mL of MTBE. The MTBE wet product cake was suspended in 1800 mL of MTBE. Water, 1800 mL was added. The pH of the aqueous phase was adjusted to between 1 and 2 with methanesulfonic acid (˜23 mL). The phases were separated and the lower aqueous phase was extracted with MTBE (3×1L). The combined organic phases were washed with water (250 mL). The product, (R)-α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid (IB)was used directly in the next step without isolation. In process yield and quality was 101.0 g, 93.0 M%, 87.4% ee (enantiomeric excess). IB: 1H NMR (CDCl3): δ(ppm)=4.30 (m, 1H), 3.72 (m, 2H), 2.96 (s, 3 H), 2.48 (m, 1H), 2.27 (m, 1H), 1.39 (s, 6H). 13C NMR (CDCl3): δ (ppm)=176.7, 172.2, 155.2, 61.4, 41.7, 36.6, 33.2, 24.4, 21.9, 21.9. IR (KBr): ν (cm−1)=3000 (br), 1740 (s), 1680 (s), 1450 (br), 1250 (s).
Name
α-Bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid
Quantity
111 g
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amine
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reactant
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2.4 g
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-Amino-1,2-diphenylethanol
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